molecular formula C19H13Cl2N3O3S B3637374 N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide

Cat. No.: B3637374
M. Wt: 434.3 g/mol
InChI Key: WNGHUNLOXIJQRK-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a 2,5-dichlorophenyl group and a carbamothioyl group, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-(2,5-dichlorophenyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-carbamoylphenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, amines, alcohols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and proteins, thereby inhibiting their activity. For instance, its anticancer activity is thought to be due to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O3S/c20-10-5-6-13(21)12(9-10)15-7-8-16(27-15)18(26)24-19(28)23-14-4-2-1-3-11(14)17(22)25/h1-9H,(H2,22,25)(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGHUNLOXIJQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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